4-Nitro-N-(quinolin-6-ylmethylene)aniline
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Overview
Description
4-Nitro-N-(quinolin-6-ylmethylene)aniline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a nitro group and an aniline moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(quinolin-6-ylmethylene)aniline typically involves the condensation of 4-nitroaniline with quinoline-6-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as column chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(quinolin-6-ylmethylene)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: 4-Amino-N-(quinolin-6-ylmethylene)aniline.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitro-N-(quinolin-6-ylmethylene)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It serves as a probe for studying the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex quinoline-based compounds.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(quinolin-6-ylmethylene)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can modulate the activity of enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitroquinoline-1-oxide: A well-known mutagen and carcinogen used in biological studies.
Quinoline-6-carboxaldehyde: A precursor in the synthesis of various quinoline derivatives.
4-Amino-N-(quinolin-6-ylmethylene)aniline: A reduced form of the compound with different biological activities.
Uniqueness
4-Nitro-N-(quinolin-6-ylmethylene)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the quinoline ring system allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
89060-14-0 |
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Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-1-quinolin-6-ylmethanimine |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)15-6-4-14(5-7-15)18-11-12-3-8-16-13(10-12)2-1-9-17-16/h1-11H |
InChI Key |
LIWBCSZGXXMOLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
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